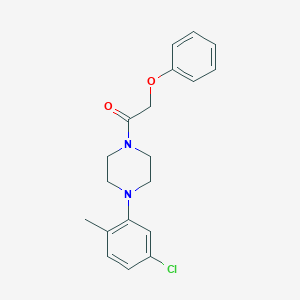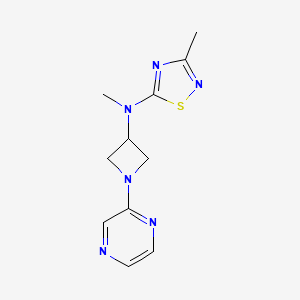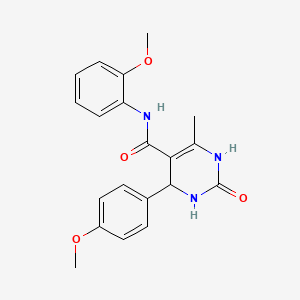
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. Unfortunately, the specific physical and chemical properties for “1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one” are not available in the searched resources .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Metabolites of HIV-1 Protease Inhibitors : A study on L-735,524, a compound structurally related to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one", identified several significant metabolites in human urine. These metabolites suggest extensive metabolic pathways, including glucuronidation, N-oxidation, and hydroxylation, indicating the potential metabolic fate of similar compounds in the human body (Balani et al., 1995).
5-HT1A Receptor Occupancy : Another study explored the occupancy of 5-HT1A receptors by a novel antagonist, revealing the therapeutic potential of related compounds for treating anxiety and mood disorders. This suggests that compounds like "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" could be explored for their effects on serotonin receptors and potential applications in neuropsychiatric treatments (Rabiner et al., 2002).
Environmental and Toxicological Studies
Identification of Halogenated Compounds : Research has also identified various phenolic halogenated compounds (PHCs) in human plasma, pointing to the environmental presence and potential bioaccumulation of compounds similar to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one". These findings are crucial for understanding the environmental impact and toxicological profile of such compounds (Hovander et al., 2002).
Exposure to Non-persistent Environmental Chemicals : A Danish study highlighted widespread human exposure to industrial chemicals, including phthalates and parabens, underscoring the importance of monitoring exposure to various chemicals, potentially including compounds like "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" (Frederiksen et al., 2014).
Neurological Research
Parkinsonism Due to Chemical Exposure : A notable study reported on individuals developing parkinsonism after using an illicit drug, highlighting the neurological risks associated with certain chemical exposures. This research underscores the importance of understanding the neurological effects of chemical compounds, including those structurally related to "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one" (Langston et al., 1983).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-7-8-16(20)13-18(15)21-9-11-22(12-10-21)19(23)14-24-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEPHMLELVXDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2925388.png)
![tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2925391.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2925393.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)
![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)



